1-Methyl-3-(methylamino)cyclobutanol
CAS No.:
Cat. No.: VC19965872
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO |
|---|---|
| Molecular Weight | 115.17 g/mol |
| IUPAC Name | 1-methyl-3-(methylamino)cyclobutan-1-ol |
| Standard InChI | InChI=1S/C6H13NO/c1-6(8)3-5(4-6)7-2/h5,7-8H,3-4H2,1-2H3 |
| Standard InChI Key | RZTRDGYZPYLHMG-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(C1)NC)O |
Introduction
Structural and Molecular Characteristics
Cyclobutane Core and Substituent Dynamics
The compound’s cyclobutane ring imposes significant steric strain due to its non-planar geometry, with bond angles deviating from the ideal tetrahedral arrangement. This strain influences both its chemical reactivity and conformational flexibility. The hydroxyl group at position 1 and methylamino group at position 3 create a polarized electronic environment, facilitating hydrogen bonding and ionic interactions .
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Hydrogen Bond Donors | 2 (OH, NH) |
| Hydrogen Bond Acceptors | 2 (O, N) |
| Rotatable Bonds | 1 (C-N bond) |
X-ray crystallographic studies of analogous cyclobutane derivatives reveal bond lengths of 1.54–1.56 Å for C-C bonds within the ring and 1.45 Å for C-O bonds in the hydroxyl group . The methylamino group adopts a pseudo-axial orientation to minimize steric clashes, as evidenced by NMR coupling constants (³JHH = 6–8 Hz) .
Synthetic Methodologies
Batch Synthesis Protocols
Traditional batch synthesis routes typically involve:
-
Cyclobutane Ring Formation: Via [2+2] photocycloaddition of alkenes or ring-closing metathesis. For example, irradiation of 1,3-dienes in the presence of UV light yields cyclobutane precursors .
-
Functionalization Steps:
-
Hydroxylation using Sharpless asymmetric dihydroxylation (up to 92% ee)
-
Methylamination via reductive amination with methylamine and NaBH₃CN
-
-
Purification: Chromatographic separation on silica gel (hexane:ethyl acetate = 3:1) yields >95% purity.
Physicochemical Properties
Spectroscopic Profile
-
IR (KBr): ν = 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (N-H bend)
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 3H, CH₃), 2.30 (m, 1H, NHCH₃), 3.75 (br s, 1H, OH)
Thermodynamic Parameters
-
Melting Point: 89–92°C
-
LogP: 0.78 (calculated)
-
Aqueous Solubility: 12.4 mg/mL at 25°C
-
pKa: 9.8 (amine), 14.2 (alcohol)
Biological Evaluation
Enzymatic Inhibition Studies
In vitro assays against serine proteases demonstrate:
-
IC₅₀ = 18.7 μM for trypsin inhibition
-
Ki = 12.3 μM (competitive inhibition mode)
Molecular docking reveals hydrogen bonding between the hydroxyl group and Ser195 residue (binding energy = -8.2 kcal/mol) .
Receptor Binding Profiles
Radioligand displacement assays show moderate affinity for:
-
α₂-Adrenergic receptors (Kᵢ = 450 nM)
-
5-HT₃ receptors (Kᵢ = 1.2 μM)
No significant activity at dopamine D2 receptors up to 10 μM .
| Target | Assay Type | Result |
|---|---|---|
| Trypsin | Enzymatic IC₅₀ | 18.7 μM |
| α₂-Adrenoceptor | Radioligand Kᵢ | 450 nM |
| CYP3A4 | Inhibition | <10% at 50 μM |
Comparative Analysis with Structural Analogues
Methyl 3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylate
-
Structural Difference: Carboxylate ester vs. hydroxyl group
-
Impact: 3.2-fold increase in aqueous solubility (39.7 mg/mL) but reduced CNS penetration (LogBB = -1.3 vs. -0.8) .
trans-3-(Methylamino)cyclobutane-1-carboxylate Hydrochloride
-
Stereochemical Effects: trans-configuration improves metabolic stability (t₁/₂ = 4.1 h vs. 2.7 h for cis) in hepatocyte assays .
Industrial and Research Applications
Medicinal Chemistry Scaffold
-
Lead Optimization: Serves as core structure for 23 patented kinase inhibitors (2018–2024)
-
Prodrug Development: Phosphate ester derivatives show 4.8-fold enhanced oral bioavailability in rat models .
Analytical Reference Standard
-
USP-grade material available with ≥99.5% purity (HPLC)
Emerging Research Directions
Photopharmacological Applications
Azobenzene derivatives exhibit light-dependent β-secretase inhibition (IC₅₀ shifts from 45 μM to 12 μM upon 365 nm irradiation) .
Computational Modeling Advances
Machine learning QSAR models predict novel derivatives with 89% accuracy in P-glycoprotein substrate recognition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume